molecular formula C20H21NO6 B14954567 Isopropyl 2-({3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl}oxy)acetate

Isopropyl 2-({3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl}oxy)acetate

Cat. No.: B14954567
M. Wt: 371.4 g/mol
InChI Key: FQDNAEMQCYIXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-({3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl}oxy)acetate is a complex organic compound with the molecular formula C20H21NO6 and a molecular weight of 371.3838 . This compound is characterized by its unique structure, which includes a benzisoxazole ring and a methoxyphenoxy group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-({3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl}oxy)acetate typically involves multiple steps, starting with the preparation of the benzisoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenoxy group is then introduced via a nucleophilic substitution reaction. The final step involves esterification to form the isopropyl acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-({3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Isopropyl 2-({3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl}oxy)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Isopropyl 2-({3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl}oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as antimicrobial or antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-({3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl}oxy)acetate is unique due to its combination of a benzisoxazole ring and a methoxyphenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

propan-2-yl 2-[[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl]oxy]acetate

InChI

InChI=1S/C20H21NO6/c1-13(2)26-20(22)12-25-16-7-8-17-18(21-27-19(17)10-16)11-24-15-6-4-5-14(9-15)23-3/h4-10,13H,11-12H2,1-3H3

InChI Key

FQDNAEMQCYIXQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=NO2)COC3=CC=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.